molecular formula C13H20ClN3O4S B1387160 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride CAS No. 1172106-55-6

1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride

Cat. No.: B1387160
CAS No.: 1172106-55-6
M. Wt: 349.83 g/mol
InChI Key: KJKBCBDTVOPZSD-UHFFFAOYSA-N
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Description

1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a nitrophenyl group, and a methylpiperazine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable phenyl precursor, followed by sulfonation to introduce the ethylsulfonyl group. The final step involves the formation of the piperazine ring and its subsequent methylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, filtration, and recrystallization are crucial to obtain the compound in its pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives or sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfonyl group may enhance the compound’s binding affinity and specificity. The piperazine ring can facilitate the compound’s transport across cell membranes, allowing it to reach intracellular targets.

Comparison with Similar Compounds

  • 1-[4-(Methylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride
  • 1-[4-(Ethylsulfonyl)-2-aminophenyl]-3-methylpiperazine hydrochloride
  • 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-ethylpiperazine hydrochloride

Uniqueness: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and ethylsulfonyl groups allows for versatile chemical modifications and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)-3-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S.ClH/c1-3-21(19,20)11-4-5-12(13(8-11)16(17)18)15-7-6-14-10(2)9-15;/h4-5,8,10,14H,3,6-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKBCBDTVOPZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCNC(C2)C)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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